MYCi975

Oncology Preclinical Drug Development MYC Inhibition

Why MYCi975? It is the definitive, in vivo-optimized MYC inhibitor. Unlike earlier compounds (MYCi361, 10058-F4, 10074-G5), MYCi975 offers a wide therapeutic window, sustained oral bioavailability (T1/2 7–12 h, Cmax up to 96 µM), and on-target MYC cistrome regulation. It uniquely enhances anti-PD-1 immunotherapy and eliminates therapy-resistant cancer stem cells. For robust, reproducible preclinical efficacy studies, MYCi975 is the validated choice.

Molecular Formula C25H16Cl2F6N2O2
Molecular Weight 561.3 g/mol
Cat. No. B609374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMYCi975
SynonymsMYCi975;  MYCi975;  MYCi975;  NUCC-0200975;  NUCC0200975;  NUCC 0200975; 
Molecular FormulaC25H16Cl2F6N2O2
Molecular Weight561.3 g/mol
Structural Identifiers
SMILESCN1C(=CC(=N1)C(F)(F)F)C2=C(C(=C(C=C2)OCC3=CC=C(C=C3)Cl)C4=CC(=C(C=C4)Cl)C(F)(F)F)O
InChIInChI=1S/C25H16Cl2F6N2O2/c1-35-19(11-21(34-35)25(31,32)33)16-7-9-20(37-12-13-2-5-15(26)6-3-13)22(23(16)36)14-4-8-18(27)17(10-14)24(28,29)30/h2-11,36H,12H2,1H3
InChIKeyVSDFDVBYONIJLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





MYCi975: A Next-Generation, Orally Bioavailable MYC Inhibitor for Preclinical Oncology Research


MYCi975 (NUCC-0200975) is a potent, selective, and orally active small molecule inhibitor of the c-MYC oncoprotein. It directly binds to MYC with a dissociation constant (Kd) of 2.5-3.2 μM [1], disrupting its obligate heterodimerization with MAX, promoting MYC phosphorylation on threonine-58, and accelerating its proteasome-mediated degradation [2]. MYCi975 was developed as an improved analog of the first-generation lead compound MYCi361 [2], exhibiting a significantly enhanced tolerability profile and favorable oral pharmacokinetics [3]. As a chemical probe, MYCi975 enables robust interrogation of MYC-dependent oncogenic signaling in a variety of in vitro and in vivo preclinical cancer models, including those with acquired therapeutic resistance [4].

Why MYCi975 Cannot Be Substituted with Earlier-Generation MYC Inhibitors


Directly substituting MYCi975 with earlier-generation c-MYC/MAX disruptors like MYCi361, 10058-F4, or 10074-G5 is not scientifically valid due to major differences in tolerability, pharmacokinetic (PK) properties, and downstream biological effects. For instance, while MYCi361 demonstrates target engagement, it possesses a narrow therapeutic index that limits its in vivo utility [1]. MYCi975 was specifically optimized to overcome this, demonstrating a markedly improved tolerability profile [1]. In contrast, compounds like 10058-F4 and 10074-G5 exhibit extremely short plasma half-lives (~1 hour and ~37 minutes, respectively) and are rapidly metabolized, leading to insufficient tumor exposure to sustain MYC inhibition [2][3]. Furthermore, transcriptional analyses reveal that MYCi975 exerts a selective effect on the MYC cistrome, a nuanced regulation that is not a guaranteed feature of all in-class molecules and is essential for its specific mechanism of action [4]. Therefore, choosing a different MYC inhibitor introduces substantial uncertainty regarding in vivo efficacy and tolerability outcomes.

Quantitative Differentiation of MYCi975 from Closest Analogs: A Comparative Evidence Guide


Superior In Vivo Tolerability and Expanded Therapeutic Index Compared to MYCi361

The primary in vivo limitation of the lead compound MYCi361 is its narrow therapeutic index. MYCi975 was explicitly developed as an improved analog to address this. While both compounds suppress tumor growth in MycCaP allograft models at a 100 mg/kg/day intraperitoneal dose, MYCi975 achieves this with 'better tolerability' and a significantly improved therapeutic window [1][2]. MYCi361's narrow index is a documented constraint [1], whereas MYCi975 is consistently described as having 'good tolerability' and is well-tolerated over a 14-day dosing period [2].

Oncology Preclinical Drug Development MYC Inhibition

Superior Pharmacokinetic Profile: Extended Plasma Half-Life and High Cmax for Sustained Target Engagement

MYCi975 demonstrates a significantly superior pharmacokinetic profile compared to early MYC/MAX disruptors. It exhibits a long plasma half-life of 7-12 hours following oral administration in mice, with a high Cmax of 74-96 μM [1]. In contrast, the early-generation inhibitors 10058-F4 and 10074-G5 have extremely short plasma half-lives of approximately 1 hour and 37 minutes, respectively, and are rapidly cleared [2][3]. The PK of MYCi361, the direct precursor, is moderate (oral half-life ~20 hours, Cmax 23 μM) , but its narrow therapeutic index limits its utility. The improved tolerability of MYCi975 allows this favorable PK to translate into sustained, non-toxic target engagement.

Pharmacokinetics Drug Metabolism Oral Bioavailability

Robust and Tolerated In Vivo Antitumor Activity in a MYC-Driven Prostate Cancer Model

MYCi975 demonstrates robust and well-tolerated anti-tumor activity in vivo, a key differentiator from less pharmacokinetically favorable analogs. In the MycCaP prostate cancer allograft model, MYCi975 significantly inhibits tumor growth and increases survival, with animals tolerating a 100 mg/kg/day i.p. dosing regimen for 14 days [1][2]. In contrast, 10058-F4, despite being a potent MYC/MAX disruptor in vitro, failed to significantly inhibit tumor growth in vivo, a lack of efficacy attributed to its rapid metabolism and poor tumor penetration [3]. This contrast underscores MYCi975's unique suitability for sustained in vivo efficacy studies.

Tumor Growth Inhibition In Vivo Efficacy Prostate Cancer

Selective Modulation of the MYC Cistrome and Target Gene Expression

Beyond simple disruption of the MYC/MAX dimer, MYCi975 induces a specific and selective alteration of the MYC cistrome. Genome-wide studies demonstrate that MYCi975 treatment leads to a selective inhibition of MYC target gene expression, rather than a global, non-specific transcriptional shutdown [1][2]. This analysis revealed three distinct classes of MYCi975-modulated gene targets: down-regulated, up-regulated, and unaltered [1]. This degree of mechanistic specificity is a crucial characteristic for a reliable chemical probe, distinguishing it from less well-characterized in-class molecules.

Epigenomics Transcriptomics Mechanism of Action

Recommended Application Scenarios for MYCi975 Based on Quantitative Evidence


In Vivo Efficacy Studies in MYC-Dependent Solid Tumor Models

MYCi975 is the compound of choice for researchers planning in vivo efficacy studies. Its favorable oral PK (half-life of 7-12 hours, Cmax up to 96 μM) and wide therapeutic window [1] make it ideally suited for sustained oral or intraperitoneal dosing in mouse models of MYC-driven cancers, including prostate (MycCaP), head and neck, and triple-negative breast cancer [2][3]. Unlike earlier compounds with poor PK, MYCi975 achieves the sustained target engagement required for robust tumor growth inhibition [4].

Investigating Mechanisms of Acquired Chemoresistance and Cancer Stem Cell Biology

For studies focused on therapy resistance, MYCi975 is a proven tool. It has been shown to eliminate cancer stem cells (CSCs), prevent metastasis, and overcome chemoresistance in preclinical models, including cisplatin-resistant squamous cell carcinoma [1]. This specific application is supported by evidence that MYCi975 reduces orthotopic tumor growth, whereas standard chemotherapy (cisplatin) alone did not show significant inhibition in the same model [1].

Combination Immunotherapy Studies Targeting the Tumor Microenvironment

MYCi975 is highly suitable for combination studies with immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1). Treatment with MYCi975 has been shown to increase tumor immune cell infiltration, upregulate PD-L1 on tumor cells, and sensitize tumors to anti-PD-1 immunotherapy [1][2]. This unique immunomodulatory effect, achieved at well-tolerated doses, makes it a powerful chemical probe for investigating the intersection of MYC inhibition and anti-tumor immunity [2].

Functional Genomics and Synthetic Lethality Screens

MYCi975 is an optimal tool for functional genomics and CRISPR-based synthetic lethality screens. A genome-wide CRISPR screen with MYCi975 identified impaired mitochondrial metabolism as a critical vulnerability for MYC inhibitors, revealing a synthetic lethal interaction with disruption of mitochondrial complex I components [1]. This high-quality, on-target inhibition at well-tolerated concentrations is essential for generating reliable and interpretable data in large-scale genetic perturbation studies [1].

Quote Request

Request a Quote for MYCi975

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.